molecular formula C19H23NO3 B13808470 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)-

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)-

Cat. No.: B13808470
M. Wt: 313.4 g/mol
InChI Key: GKYSYXOYQGXXJB-KRWDZBQOSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- is a complex organic compound with a unique structure that includes a pyrrolone ring, an acetyl group, a cyclohexyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the acetyl, cyclohexyl, and hydroxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For example, the use of strong acids or bases may be required to facilitate certain reaction steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one derivatives: Compounds with similar pyrrolone structures but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different functional groups.

    Hydroxy-substituted aromatic compounds: Compounds with hydroxy groups attached to aromatic rings.

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2S)-3-acetyl-2-cyclohexyl-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H23NO3/c1-12-8-10-15(11-9-12)20-17(14-6-4-3-5-7-14)16(13(2)21)18(22)19(20)23/h8-11,14,17,22H,3-7H2,1-2H3/t17-/m0/s1

InChI Key

GKYSYXOYQGXXJB-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2[C@H](C(=C(C2=O)O)C(=O)C)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3

Origin of Product

United States

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